Salmeterol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Salmeterol is a long-acting beta-2 adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease (COPD). It is used together with other medicines (e.g., inhaled corticosteroids) to control the symptoms of asthma and prevent bronchospasm in patients with asthma .

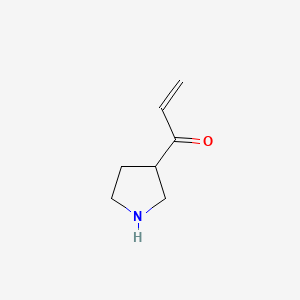

Synthesis Analysis

The synthesis of Salmeterol involves several steps. One process involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate. This is then brominated with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . Another process involves reacting 6-(4-phenylbutoxy)]hexyl]benzylamine with salicylaldehyde derivative followed by catalytic hydrogenation .

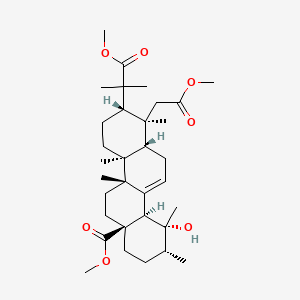

Molecular Structure Analysis

Salmeterol has a molecular formula of C25H37NO4. Its structure includes a β-aryl-β-aminoethanol moiety . The structure also contains 68 bonds in total, including 31 non-H bonds, 12 multiple bonds, 16 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .

Chemical Reactions Analysis

The reaction of β-halohydrin and amines is responsible for the formation of β-aryl-β-amino alcohol. The structure of β-halohydrin with the methyl salicylate moiety imposes the course of the reaction .

Physical And Chemical Properties Analysis

Salmeterol has a density of 1.1±0.1 g/cm3, a boiling point of 603.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 94.3±3.0 kJ/mol and a flash point of 318.5±31.5 °C .

Scientific Research Applications

Drug Formulation and Delivery Research

The compound may be utilized in developing novel drug formulations, such as nano-encapsulated particles, to improve the delivery and efficacy of respiratory medications .

Bioavailability Enhancement Studies

Research might be conducted using Salmeterol-d4 to enhance oral bioavailability of drugs for respiratory conditions, employing methods like microsphere encapsulation .

Mechanism of Action

- Role : These receptors are present in bronchial smooth muscle. Activation of beta-2 receptors leads to relaxation of the bronchial musculature, which helps prevent bronchoconstriction and improves airflow .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

Salmeterol is used to prevent asthma attacks and to treat chronic obstructive pulmonary disease (COPD). It is not used to relieve an asthma attack that has already started. For relief of an asthma attack that has already started, another medicine should be used .

Relevant Papers

Several papers have been published on Salmeterol. One paper discusses the effect of long-term treatment with Salmeterol on asthma control . Another paper reports the preparation of structural isomers of Salmeterol and Albuterol . A third paper provides an evidence-based guideline on the primary care management of asthma .

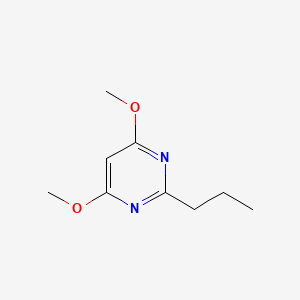

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Salmeterol-d4 involves the incorporation of four deuterium atoms into the Salmeterol molecule. This can be achieved through the use of deuterated starting materials and/or deuterated reagents in the synthesis reactions. The key steps in the synthesis pathway include the protection of functional groups, introduction of deuterium atoms, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Deuterated benzyl cyanide-d4", "Deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4", "Deuterated 1,2,3,4-tetrahydroisoquinoline-d4", "Deuterated 2,2,2-trifluoroethanol-d3", "Deuterated triethylamine-d15" ], "Reaction": [ "Protection of the 4-hydroxy group of deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4 with tert-butyldimethylsilyl chloride in the presence of imidazole to yield the protected alcohol intermediate.", "Benzyl cyanide-d4 is reacted with the protected alcohol intermediate in the presence of potassium carbonate and 2,2,2-trifluoroethanol-d3 to yield the protected salmeterol intermediate.", "The protected salmeterol intermediate is subjected to hydrogenation in the presence of deuterated 1,2,3,4-tetrahydroisoquinoline-d4 and palladium on carbon catalyst to introduce four deuterium atoms into the molecule, yielding the deuterated salmeterol intermediate.", "Deprotection of the tert-butyldimethylsilyl group of the deuterated salmeterol intermediate with tetra-n-butylammonium fluoride in the presence of deuterated triethylamine-d15 yields the final product, Salmeterol-d4." ] } | |

CAS RN |

1204192-41-5 |

Molecular Formula |

C25H37NO4 |

Molecular Weight |

419.598 |

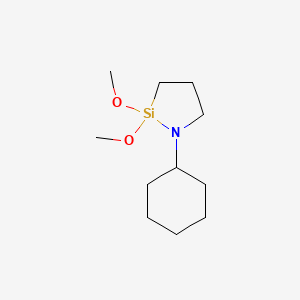

IUPAC Name |

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |

InChI Key |

GIIZNNXWQWCKIB-QEDNWVFSSA-N |

SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |

synonyms |

4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)

![5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B571361.png)

![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)